molecular formula C18H14BrN3O3 B11302585 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromophenyl)-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11302585
M. Wt: 400.2 g/mol
InChI Key: FKROPKKKYYYTBV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a bromophenyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Pyrazole Formation: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone.

    Amide Bond Formation: The final step involves coupling the benzodioxole and bromophenyl groups with the pyrazole carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinones derived from the benzodioxole ring.

    Reduction: Phenyl derivatives from the bromophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H14BrN3O3

Molecular Weight

400.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14BrN3O3/c19-13-4-2-12(3-5-13)14-8-15(22-21-14)18(23)20-9-11-1-6-16-17(7-11)25-10-24-16/h1-8H,9-10H2,(H,20,23)(H,21,22)

InChI Key

FKROPKKKYYYTBV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

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